methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C26H23BrN4O4S and a molecular weight of 567.466 g/mol This compound is notable for its unique structure, which includes a triazole ring, a bromophenyl group, and a benzoate ester
Preparation Methods
The synthesis of methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, typically using a brominating agent.
Attachment of the methylphenoxy group: This step involves the reaction of the triazole intermediate with a methylphenoxy compound.
Formation of the benzoate ester: The final step involves esterification to form the benzoate ester.
Chemical Reactions Analysis
Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Scientific Research Applications
Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate can be compared with similar compounds such as:
Methyl 4-{[(4-bromo-2-methylphenoxy)acetyl]amino}benzoate: This compound has a similar structure but differs in the position and nature of the substituents on the phenyl ring.
Methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate: This compound contains a chlorine atom instead of a bromine atom, which can lead to different chemical and biological properties.
2-{4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-1-(3-nitrophenyl)ethanone: This compound has a similar triazole and bromophenyl structure but includes a nitrophenyl group, which can alter its reactivity and applications.
Biological Activity
Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H21BrN4O2S
- Molecular Weight : 461.38 g/mol
- InChI : InChI=1S/C20H21BrN4O2S/c1-3-25-18(12-27-15-10-8-14(2)9-11-15)23-24-20(25)28-13-19(26)22-17-7-5-4-6-16(17)21/h4-11H,3,12-13H2,1-2H3,(H,22,26)
This compound contains a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HepG2 (liver cancer) | 1.61 ± 1.92 |
Compound B | A431 (skin cancer) | 1.98 ± 1.22 |
The presence of the triazole moiety is critical for enhancing the cytotoxic effects against these cell lines. The SAR studies indicate that substituents on the phenyl rings significantly affect activity; for example, halogen substitutions enhance potency due to increased electron-withdrawing effects.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that compounds with similar structures possess activity against various bacterial strains. A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity. Compounds with similar structural features demonstrated effective protection in seizure models with median effective doses significantly lower than standard medications like ethosuximide.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by Evren et al. synthesized several thiazole derivatives and tested their efficacy against HepG2 and A431 cell lines. Among these derivatives, one compound demonstrated IC50 values comparable to doxorubicin, indicating significant potential as a chemotherapeutic agent. -
Antimicrobial Evaluation :
Another study evaluated a series of triazole derivatives against pathogenic bacteria. The results indicated that specific substitutions on the triazole ring led to enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold.
Properties
CAS No. |
618441-33-1 |
---|---|
Molecular Formula |
C26H23BrN4O4S |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23BrN4O4S/c1-17-7-13-20(14-8-17)35-15-23-29-30-26(31(23)22-6-4-3-5-21(22)27)36-16-24(32)28-19-11-9-18(10-12-19)25(33)34-2/h3-14H,15-16H2,1-2H3,(H,28,32) |
InChI Key |
LRTAVHBVBJXCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3Br)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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